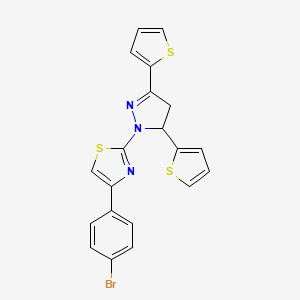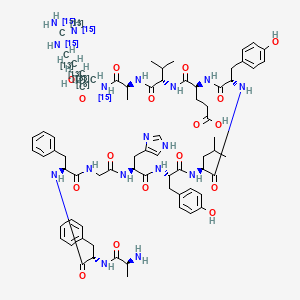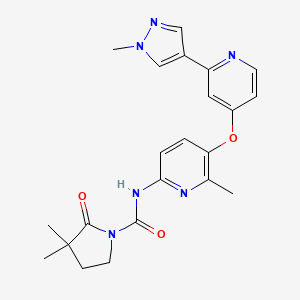
Pkmyt1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkmyt1-IN-2 is a potent and selective inhibitor of the protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1). PKMYT1 is a member of the WEE family of kinases and plays a crucial role in cell cycle regulation by specifically phosphorylating cyclin-dependent kinase 1 (CDK1) at threonine 14 and tyrosine 15. This phosphorylation inhibits CDK1 activity, preventing premature entry into mitosis. This compound has shown promise as a therapeutic agent in various cancer models, particularly those with high replication stress, such as tumors with cyclin E1 (CCNE1) amplification .
Métodos De Preparación
The synthesis of Pkmyt1-IN-2 involves several key steps, including the formation of stable hydrogen bonds with specific amino acids in the PKMYT1 enzyme. The preparation method typically involves virtual screening of a natural product library, followed by in vitro enzyme experiments to identify potent inhibitory activities. Compounds such as epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin have been identified as potent inhibitors with IC50 values of 0.137 μM, 0.159 μM, and 1.5 μM, respectively . Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Pkmyt1-IN-2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. The compound specifically phosphorylates CDK1 at threonine 14 and tyrosine 15, inhibiting its activity. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated CDK1 and its inactive form, which prevents premature mitotic entry .
Aplicaciones Científicas De Investigación
Pkmyt1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown efficacy in inhibiting tumor growth and proliferation in various cancer models, including pancreatic ductal adenocarcinoma and colorectal cancer . The compound has also been used to study the regulation of the cell cycle and the DNA damage response pathway.
Mecanismo De Acción
Pkmyt1-IN-2 exerts its effects by inhibiting the activity of PKMYT1, a kinase that phosphorylates CDK1 at threonine 14 and tyrosine 15. This inhibition prevents the phosphorylation of CDK1, leading to premature mitotic entry and catastrophic chromosome shattering in tumor cells with high replication stress. The molecular targets of this compound include PKMYT1 and CDK1, and the pathways involved are the cell cycle regulation and DNA damage response pathways .
Comparación Con Compuestos Similares
Pkmyt1-IN-2 is unique among PKMYT1 inhibitors due to its high potency and selectivity. Similar compounds include RP-6306, a pan-inhibitor of PKMYT1, and other derivatives that have shown inhibitory activity against PKMYT1. this compound has demonstrated superior efficacy in preclinical models, particularly in tumors with CCNE1 amplification . Other similar compounds include epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin, which have also shown potent inhibitory activities against PKMYT1 .
Propiedades
Fórmula molecular |
C22H19N5O2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-15-methyl-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25) |
Clave InChI |
WBADMYJOZLETGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

